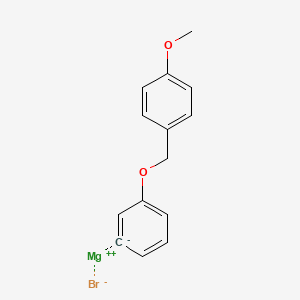
Magnesium;1-methoxy-4-(phenoxymethyl)benzene;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;1-methoxy-4-(phenoxymethyl)benzene;bromide is a chemical compound with the molecular formula C14H13BrMgO. This compound is a Grignard reagent, which is commonly used in organic synthesis for forming carbon-carbon bonds. Grignard reagents are highly reactive and play a crucial role in the formation of various complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Magnesium;1-methoxy-4-(phenoxymethyl)benzene;bromide typically involves the reaction of 1-methoxy-4-(phenoxymethyl)benzene with magnesium in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction can be represented as follows:
1-methoxy-4-(phenoxymethyl)benzene+Mg→this compound
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction mixture is typically stirred continuously to ensure complete reaction of the starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;1-methoxy-4-(phenoxymethyl)benzene;bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Tetrahydrofuran (THF) is commonly used.
Temperature: Reactions are typically carried out at low temperatures to control the reactivity.
Major Products
The major products formed from these reactions include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used.
Wissenschaftliche Forschungsanwendungen
Magnesium;1-methoxy-4-(phenoxymethyl)benzene;bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Plays a role in the synthesis of biologically active compounds.
Medicine: Involved in the preparation of pharmaceutical intermediates.
Industry: Used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Magnesium;1-methoxy-4-(phenoxymethyl)benzene;bromide involves the formation of a highly reactive Grignard reagent. This reagent acts as a nucleophile, attacking electrophilic centers in other molecules to form new carbon-carbon bonds. The reaction proceeds through the formation of a magnesium alkoxide intermediate, which is then protonated to yield the final product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenylmagnesium bromide: Another Grignard reagent with similar reactivity.
Phenylmagnesium bromide: A simpler Grignard reagent used in similar types of reactions.
Uniqueness
Magnesium;1-methoxy-4-(phenoxymethyl)benzene;bromide is unique due to the presence of both methoxy and phenoxymethyl groups, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules.
Eigenschaften
Molekularformel |
C14H13BrMgO2 |
|---|---|
Molekulargewicht |
317.46 g/mol |
IUPAC-Name |
magnesium;1-methoxy-4-(phenoxymethyl)benzene;bromide |
InChI |
InChI=1S/C14H13O2.BrH.Mg/c1-15-13-9-7-12(8-10-13)11-16-14-5-3-2-4-6-14;;/h2-3,5-10H,11H2,1H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
UBTYOILEXLPKOF-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC=C(C=C1)COC2=CC=C[C-]=C2.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-(4-Butylphenyl)-2-fluorophenyl]-1,2,3-trifluorobenzene](/img/structure/B12638289.png)
![(Z)-3-[3-[3-(azepan-1-ylsulfonyl)phenyl]-1-phenylpyrazol-4-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile](/img/structure/B12638293.png)
![3-{[3-(3,5-difluorobenzyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B12638297.png)
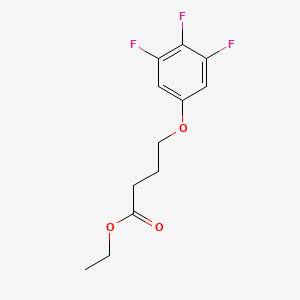
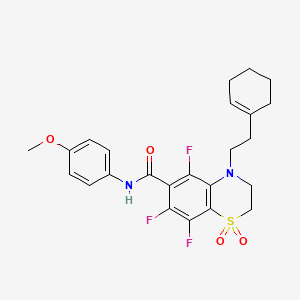

![2-Amino-5-{[(6-bromopyrazin-2-yl)amino]methyl}phenol](/img/structure/B12638326.png)
![2,4,6,10,12-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,4,7,9,11-hexaene](/img/structure/B12638341.png)
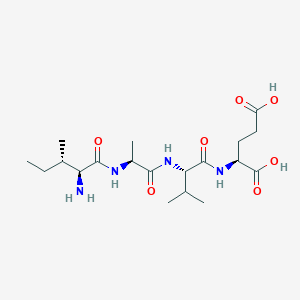
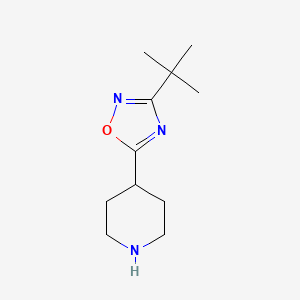
![Methyl 8-chloro-4-[3-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12638355.png)
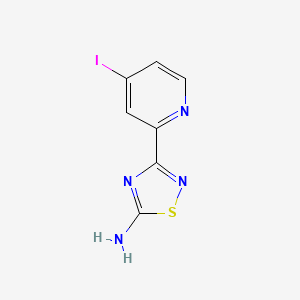
![1-(4-Methylphenyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12638368.png)
![Methyl [(3S,4S)-3,4-dimethylcyclopentylidene]acetate](/img/structure/B12638373.png)
